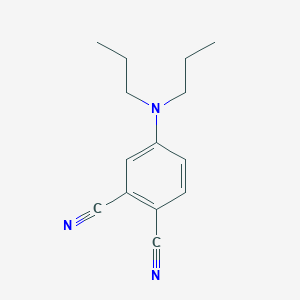![molecular formula C15H15N3O2 B12540239 Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate CAS No. 143129-25-3](/img/structure/B12540239.png)
Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate is an organic compound that belongs to the class of esters It is a derivative of benzoic acid and contains both amino and pyridinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate typically involves a multi-step process. One common method starts with 4-(methylamino)-3-nitrobenzoic acid as the starting material. This compound undergoes a series of reactions, including reduction and condensation, to form the final product. The reaction conditions often involve the use of solvents like methanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under inert gas conditions (e.g., nitrogen or argon) at temperatures ranging from 2°C to 8°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted benzoates .
Applications De Recherche Scientifique
Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, particularly anticoagulants like Dabigatran etexilate.
Industry: The compound is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate involves its interaction with specific molecular targets. In the case of its use as an intermediate for Dabigatran etexilate, the compound acts as a direct thrombin inhibitor, preventing blood clot formation. The molecular pathways involved include binding to the active site of thrombin, thereby inhibiting its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(3-amino-4-methylamino-N-(pyridin-2-yl)benzamido)propanoate: A closely related compound with similar structural features.
N-(Pyridin-2-yl)amides: Compounds with a pyridinyl group attached to an amide moiety.
3-bromoimidazo[1,2-a]pyridines: Compounds with a pyridinyl group and an imidazo ring.
Uniqueness
Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .
Propriétés
Numéro CAS |
143129-25-3 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
ethyl 3-amino-4-(pyridin-2-ylmethylideneamino)benzoate |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-15(19)11-6-7-14(13(16)9-11)18-10-12-5-3-4-8-17-12/h3-10H,2,16H2,1H3 |
Clé InChI |
CXQOGTVGNZNUEO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)N=CC2=CC=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12540161.png)

![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)
![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B12540184.png)

![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)

silyl}phenyl)(dimethyl)silanol](/img/structure/B12540221.png)
![Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate](/img/structure/B12540227.png)


